molecular formula C9H13NO2 B13903205 6-Methoxy-5-propan-2-ylpyridin-3-ol

6-Methoxy-5-propan-2-ylpyridin-3-ol

Cat. No.: B13903205
M. Wt: 167.20 g/mol
InChI Key: CKXXEYAQOQWILF-UHFFFAOYSA-N
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Description

5-Isopropyl-6-methoxypyridin-3-ol is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. This compound is notable for its unique structural features, which include an isopropyl group at the 5-position and a methoxy group at the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-6-methoxypyridin-3-ol can be achieved through various synthetic routes. One common method involves the alkylation of 6-methoxypyridin-3-ol with isopropyl halides under basic conditions. The reaction typically employs a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 5-Isopropyl-6-methoxypyridin-3-ol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-6-methoxypyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Isopropyl-6-methoxypyridin-3-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: It finds applications in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Isopropyl-6-methoxypyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the isopropyl and methoxy groups influences its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxypyridin-3-ol: Lacks the isopropyl group, leading to different chemical properties and reactivity.

    6-Methoxypyridin-3-ol: Similar structure but without the isopropyl group, affecting its biological activity.

    5-Isopropylpyridin-3-ol: Lacks the methoxy group, resulting in distinct chemical behavior.

Uniqueness

5-Isopropyl-6-methoxypyridin-3-ol is unique due to the combined presence of both isopropyl and methoxy groups, which confer specific steric and electronic effects

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

6-methoxy-5-propan-2-ylpyridin-3-ol

InChI

InChI=1S/C9H13NO2/c1-6(2)8-4-7(11)5-10-9(8)12-3/h4-6,11H,1-3H3

InChI Key

CKXXEYAQOQWILF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC(=C1)O)OC

Origin of Product

United States

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